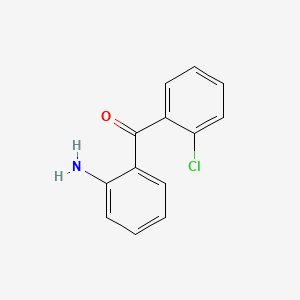

2-Amino-2'-chlorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSVTEMCGNQIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183135 | |

| Record name | 2-Amino-2'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2894-45-3 | |

| Record name | (2-Aminophenyl)(2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2894-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2'-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2'-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Chlorobenzoyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4X5PVW2TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2'-chlorobenzophenone: Properties, Structure, and Synthesis

This guide provides a comprehensive technical overview of 2-Amino-2'-chlorobenzophenone, a key chemical intermediate in pharmaceutical synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental chemical and physical properties, spectroscopic signature, common synthetic routes with mechanistic insights, and its significant applications, particularly in the manufacturing of benzodiazepines.

Core Chemical Identity and Physical Properties

This compound, with the IUPAC name (2-aminophenyl)-(2-chlorophenyl)methanone, is a substituted benzophenone.[1] Its structure features a benzophenone core with an amino group and a chlorine atom on separate phenyl rings, ortho to the carbonyl bridge. This specific arrangement of functional groups is pivotal to its reactivity and utility as a precursor in synthesizing various heterocyclic compounds.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2-aminophenyl)-(2-chlorophenyl)methanone | [1] |

| CAS Number | 2894-45-3 | [1][2] |

| Molecular Formula | C13H10ClNO | [1][2] |

| Molecular Weight | 231.68 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 96-98 °C | |

| Solubility | Soluble in DMSO and methanol; insoluble in water.[4][5] | |

| LogP | 3.18 | [2] |

The presence of both an amino group (a nucleophile) and a carbonyl group, influenced by the electron-withdrawing chlorine atom, dictates the molecule's chemical behavior, making it a versatile starting material.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on both phenyl rings. The protons ortho and para to the amino group will show distinct upfield shifts due to its electron-donating nature, while the protons on the chlorine-substituted ring will be influenced by the halogen's inductive effect. The amine protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons bearing the amino and chloro substituents, and the remaining aromatic carbons, providing a complete carbon framework of the molecule.[1]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.[1] Characteristic absorption bands include:

-

N-H stretching: Doublet peaks in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C=O stretching: A strong absorption band around 1630-1680 cm⁻¹, indicative of the diaryl ketone.

-

C-Cl stretching: Found in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[1] The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (231.68 g/mol ) and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Signals for aromatic protons and a broad singlet for NH₂. | [6][7] |

| ¹³C NMR | Resonances for carbonyl, substituted, and unsubstituted aromatic carbons. | [1] |

| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1630-1680 cm⁻¹). | [1][8] |

| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic pattern for chlorine. | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process in the pharmaceutical industry. While several methods exist, a common and scalable approach involves the Friedel-Crafts acylation.

Representative Synthetic Workflow: Friedel-Crafts Acylation

This method typically involves the reaction of an activated aniline derivative with a benzoyl chloride in the presence of a Lewis acid catalyst. The choice of protecting the amine group is crucial to prevent side reactions and direct the acylation to the desired position.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Protection of the Amino Group

-

Dissolve 2-chloroaniline in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride to form the corresponding acetanilide. This protection is vital to prevent the Lewis acid from coordinating with the basic amino group, which would deactivate the ring towards electrophilic substitution.

-

Isolate the protected aniline derivative.

Step 2: Friedel-Crafts Acylation

-

Suspend the protected aniline and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloroethane).

-

Slowly add 2-chlorobenzoyl chloride to the mixture. The acylation occurs preferentially at the para position to the activating acetamido group.

-

Heat the reaction mixture to drive the reaction to completion.

-

Quench the reaction by carefully pouring it over ice and water.

Step 3: Deprotection

-

Subject the crude acylated product to acidic or basic hydrolysis to remove the acetyl protecting group. For instance, refluxing with aqueous hydrochloric acid is a common method.

-

Neutralize the solution to precipitate the desired this compound.

Step 4: Purification

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product with high purity.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the 2-chlorobenzoyl chloride, generating a highly electrophilic acylium ion. The electron-rich protected aniline ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently rearomatizes by losing a proton to yield the acylated product.

Caption: Simplified mechanism of Friedel-Crafts acylation.

Applications in Drug Development

The primary and most significant application of this compound and its derivatives is as a starting material for the synthesis of benzodiazepines, a class of psychoactive drugs.[9][10][11]

Precursor to Benzodiazepines

Compounds like diazepam, lorazepam, and alprazolam are synthesized from precursors derived from 2-aminobenzophenones.[4][10] The general synthetic strategy involves the reaction of the 2-aminobenzophenone with an amino acid or its derivative, followed by cyclization to form the characteristic seven-membered diazepine ring.

For instance, the synthesis of certain benzodiazepines involves the reaction of a this compound derivative with hydroxylamine, followed by reaction with chloroacetyl chloride and subsequent ring expansion and rearrangement reactions.[10]

Safety and Handling

This compound is considered hazardous.[12] It can cause skin and serious eye irritation and may cause respiratory irritation.[12][13]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a molecule of significant industrial importance, primarily due to its role as a key building block in the synthesis of numerous benzodiazepine drugs. A thorough understanding of its chemical properties, structure, and synthetic pathways is essential for chemists and researchers in the pharmaceutical sciences. The methodologies and data presented in this guide offer a solid foundation for its safe and effective use in research and development.

References

- 1. This compound | C13H10ClNO | CID 76165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2’-chlorobenzophenone | SIELC Technologies [sielc.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Alprazolam - Wikipedia [en.wikipedia.org]

- 5. 2-Amino-5-chlorobenzophenone | 719-59-5 [chemicalbook.com]

- 6. 2-Amino-5-chlorobenzophenone(719-59-5) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Amino-4'-chlorobenzophenone(2894-51-1) 1H NMR spectrum [chemicalbook.com]

- 8. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 11. caymanchem.com [caymanchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Amino-5-chlorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to (2-aminophenyl)-(2-chlorophenyl)methanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-aminophenyl)-(2-chlorophenyl)methanone is a substituted benzophenone that serves as a pivotal intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural architecture, featuring an aniline ring linked to a 2-chlorobenzoyl group, provides a versatile scaffold for the construction of complex heterocyclic systems. This guide offers a comprehensive overview of its nomenclature, physicochemical properties, synthetic routes, analytical methodologies, and key applications, with a particular focus on its role in the development of pharmacologically active agents.

Part 1: Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is (2-aminophenyl)-(2-chlorophenyl)methanone . It is also widely known by several synonyms in scientific literature and commercial catalogs.

Synonyms:

-

2-Amino-2'-chlorobenzophenone[1]

-

Methanone, (2-aminophenyl)(2-chlorophenyl)-[1]

-

(2-aminophenyl)-(2-chlorophenyl)methanone[1]

-

2-(2-Chlorobenzoyl)aniline[1]

-

o-(o-Chlorobenzoyl)aniline

-

2-chloro-2'-aminobenzophenone

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 2894-45-3[2] |

| Molecular Formula | C13H10ClNO[2] |

| Molecular Weight | 231.68 g/mol [2] |

| InChI Key | PKSVTEMCGNQIMD-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)N[1] |

Part 2: Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of (2-aminophenyl)-(2-chlorophenyl)methanone is presented below.

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Solid | [2] |

| Melting Point | 98 °C | [2] |

| Boiling Point | 417.1 ± 25.0 °C at 760 mmHg | [2] |

| Storage Temperature | 4°C, protect from light | [2] |

Spectroscopic Data:

Spectroscopic techniques are essential for the structural elucidation and purity assessment of (2-aminophenyl)-(2-chlorophenyl)methanone.

-

¹³C NMR, FT-IR, and Mass Spectrometry (GC-MS) data are available for this compound.

Part 3: Synthesis and Manufacturing

The synthesis of (2-aminophenyl)-(2-chlorophenyl)methanone and its derivatives can be accomplished through several synthetic strategies. A notable and versatile method involves the transformation of readily accessible acyl hydrazides.

Synthesis from Acyl Hydrazides:

A modern and efficient route to 2-aminobenzophenones involves a two-step process starting from acyl hydrazides. This method is valued for its tolerance of a wide variety of functional groups.[3] The process entails an aryne-based molecular rearrangement followed by a one-pot addition-elimination procedure.[3]

Experimental Protocol: Synthesis via Acyl Hydrazide Rearrangement

This protocol is a generalized representation based on modern synthetic methodologies.

-

Formation of 2-Hydrazobenzophenone: Acyl hydrazide is reacted with an aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the presence of a fluoride source like tetrabutylammonium triphenyldifluorosilicate (TBAT). This step proceeds via a novel molecular rearrangement to yield the 2-hydrazobenzophenone intermediate.[3]

-

One-Pot Alkylation and Elimination: The 2-hydrazobenzophenone intermediate is then subjected to a one-pot reaction involving alkylation and subsequent elimination. This is typically achieved using a suitable base and an alkylating agent, leading to the cleavage of the N-N bond and the formation of a protected 2-aminobenzophenone.

-

Deprotection: The protecting group on the amine is then removed, often under acidic conditions (e.g., using a Lewis acid like AlCl₃), to yield the final (2-aminophenyl)-(2-chlorophenyl)methanone.[3]

The causality behind this experimental choice lies in its efficiency and functional group tolerance, which are often limitations in more traditional methods like Friedel-Crafts acylation.[4]

References

Spectroscopic data of 2-Amino-2'-chlorobenzophenone (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-2'-chlorobenzophenone

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 2894-45-3), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights into spectroscopic analysis. We will explore the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

To provide a robust analytical framework, this guide presents a detailed examination of the spectroscopic data for the closely related, well-documented isomer, 2-Amino-5-chlorobenzophenone (CAS No. 719-59-5). Following each analysis, we will provide expert commentary on the predicted spectral differences for the target molecule, this compound, based on fundamental principles of chemical structure and spectroscopy.

Molecular Structure and Analytical Logic

The core of spectroscopic analysis lies in understanding how a molecule's unique structure interacts with different forms of energy. The positioning of the amino (-NH₂), chloro (-Cl), and carbonyl (C=O) functional groups on the benzophenone framework dictates the electronic environment of each atom, giving rise to a distinct spectroscopic fingerprint.

The key structural difference between our primary reference compound (2-Amino-5-chlorobenzophenone) and our target compound (this compound) is the location of the chlorine atom. This seemingly minor change significantly alters the molecule's symmetry and the electronic interactions between the two aromatic rings, which will be evident in their respective spectra.

Caption: Molecular structures of the reference and target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map out atomic connectivity and deduce the electronic environment of each atom.

Experimental Protocol: NMR Analysis

The goal of the NMR experiment is to obtain a high-resolution spectrum where signals are sharp and accurately integrated. The choice of solvent and acquisition parameters is critical.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the benzophenone sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is effective for this class of compounds and has a well-defined residual solvent peak[1]. The deuterium (²H) is not detected in ¹H NMR, thus preventing solvent signals from overwhelming the analyte peaks[1].

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm)[2].

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay (e.g., 2-5 seconds) to ensure full magnetization recovery for accurate integration, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm for organic molecules)[2].

-

-

Data Acquisition (¹³C NMR):

¹H NMR Spectral Data (Reference: 2-Amino-5-chlorobenzophenone)

The ¹H NMR spectrum of 2-amino-5-chlorobenzophenone shows distinct signals for the amino protons and the aromatic protons on both rings. The integration of these signals corresponds to the number of protons giving rise to them.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Ring A: Amino-Substituted, Ring B: Phenyl) |

| ~7.5 - 7.3 | Multiplet | 5H | Protons on unsubstituted Ring B |

| ~7.2 | Doublet of doublets | 1H | H-4 (Ring A) |

| ~6.7 | Doublet | 1H | H-6 (Ring A) |

| ~6.1 | Broad singlet | 2H | -NH₂ protons |

Note: Data synthesized from typical values for this compound class.

Interpretation:

-

The five protons on the unsubstituted phenyl ring (Ring B) are electronically similar and appear as a complex multiplet in the downfield region (7.3-7.5 ppm).

-

The protons on Ring A are more shielded due to the electron-donating amino group and appear further upfield. Their distinct splitting patterns arise from coupling to adjacent protons.

-

The amino protons often appear as a broad signal due to quadrupole broadening and potential hydrogen exchange.

Expert Insights: Predicted ¹H NMR Spectrum of this compound

Moving the chlorine to the 2'-position on Ring B dramatically alters the spectrum:

-

Loss of Symmetry in Ring B: The protons on Ring B are no longer equivalent. Instead of one complex multiplet for 5H, we would expect four distinct signals in the aromatic region, each integrating to 1H. These signals would likely be complex multiplets (doublets of doublets or triplets) due to ortho- and meta-coupling.

-

Downfield Shift of Ring A Protons: The 2'-chloro substituent will exert an electron-withdrawing inductive effect and may force the rings to twist out of planarity to a greater degree. This altered conformation and electronic environment would likely shift the signals for the protons on Ring A slightly.

-

Complex Aromatic Region: The entire aromatic region (likely ~6.6-7.8 ppm) would become more complex and spread out, with eight distinct signals for the eight aromatic protons, providing a clear way to distinguish it from the 5-chloro isomer.

¹³C NMR Spectral Data (Reference: 2-Amino-5-chlorobenzophenone)

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment (Ring A: Amino-Substituted, Ring B: Phenyl) |

| ~197 | C=O (Carbonyl) |

| ~149 | C-2 (C-NH₂) |

| ~138 | C-1' (ipso-C of Ring B) |

| ~133-128 | Aromatic carbons of Ring B |

| ~135, 130, 119, 118 | Aromatic carbons of Ring A |

| ~123 | C-5 (C-Cl) |

Note: Data synthesized from typical values for this compound class and database entries for 2-Amino-5-chlorobenzophenone.[4][5]

Interpretation:

-

The carbonyl carbon is the most deshielded, appearing far downfield (~197 ppm).

-

The carbon attached to the amino group (C-2) is also significantly downfield.

-

The remaining aromatic carbons appear in the typical range of 118-140 ppm.

Expert Insights: Predicted ¹³C NMR Spectrum of this compound

-

Increased Number of Signals: The key difference is the number of signals. In the 5-chloro isomer, Ring B has planes of symmetry leading to fewer than 6 signals. For this compound, both rings are unsymmetrically substituted relative to their attachment point. Therefore, we would predict to see a full complement of 13 distinct carbon signals : one for the carbonyl, six for Ring A, and six for Ring B.

-

Shift of C-2': The carbon directly bonded to the chlorine atom in Ring B (C-2') would be clearly identifiable, likely in the 130-135 ppm region.

-

Carbonyl Shift: The steric and electronic influence of the ortho-chloro group could cause a slight shift (either upfield or downfield) of the carbonyl (C=O) signal compared to the 5-chloro isomer.

Infrared (IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is an excellent technique for identifying functional groups.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples. The principle is to disperse the solid analyte in an IR-transparent matrix (potassium bromide) to create an optically clear disc.

-

Material Preparation:

-

Use spectroscopy-grade KBr, which must be kept scrupulously dry, often by heating in an oven and cooling in a desiccator. Moisture is a significant interferent, showing strong, broad absorptions around 3400 cm⁻¹ and 1630 cm⁻¹[6].

-

Grind 1-2 mg of the this compound sample to a very fine powder using an agate mortar and pestle.

-

-

Mixing:

-

Pellet Formation:

-

Data Acquisition:

-

Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

IR Spectral Data (Reference: 2-Amino-5-chlorobenzophenone)

The IR spectrum is dominated by absorptions from the amino, carbonyl, and aromatic groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3418, 3314 | Strong | N-H asymmetric and symmetric stretching of -NH₂ group |

| ~3060 | Medium | Aromatic C-H stretching |

| ~1625 | Strong, Sharp | C=O (carbonyl) stretching, likely lowered by conjugation and H-bonding |

| ~1590, 1480 | Medium-Strong | Aromatic C=C ring stretching |

| ~1250 | Medium | Aromatic C-N stretching |

| ~750 | Strong | C-Cl stretching |

| ~820, 700 | Strong | Aromatic C-H out-of-plane bending |

Note: Data from published analysis of 2-Amino-5-chlorobenzophenone.[8]

Interpretation:

-

The two distinct peaks above 3300 cm⁻¹ are characteristic of a primary amine (-NH₂)[8].

-

The strong carbonyl (C=O) peak is a defining feature of the benzophenone core. Its frequency is lower than a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic rings and potential intramolecular hydrogen bonding with the nearby amino group.

-

The region between 1400-1600 cm⁻¹ confirms the presence of aromatic rings.

Expert Insights: Predicted IR Spectrum of this compound

The IR spectra of the two isomers are expected to be very similar , as they possess the same functional groups. The primary vibrations (N-H, C=O, aromatic C=C stretches) will occur in nearly identical regions. Minor shifts in the frequency of the C=O stretch might occur due to subtle changes in conformation and electronic effects. The most significant difference would likely be found in the "fingerprint region" (below 1000 cm⁻¹), where the patterns of C-H out-of-plane bending vibrations would differ due to the different substitution patterns on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like benzophenones. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography:

-

Mass Spectrometry:

-

The carrier gas (usually helium) transports the eluted compound from the GC column into the ion source of the mass spectrometer.

-

Electron Ionization (EI) at a standard energy of 70 eV is used to generate ions[10].

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

-

MS Spectral Data (Reference: 2-Amino-5-chlorobenzophenone)

The mass spectrum provides the molecular weight and key structural fragments. The presence of chlorine is indicated by a characteristic M+2 isotopic peak.

| m/z (Mass/Charge) | Relative Intensity | Assignment |

| 231/233 | High | Molecular Ion [M]⁺ and [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes in ~3:1 ratio) |

| 230 | High | [M-H]⁺ |

| 151 | Medium | [M - C₆H₅CO]⁺ or [M - C₇H₄Cl]⁺ (loss of benzoyl or chlorophenyl radical) |

| 105 | Base Peak | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Note: Data synthesized from NIST and PubChem database entries for 2-Amino-5-chlorobenzophenone.[4][10]

Interpretation:

-

The molecular ion peak at m/z 231 confirms the molecular weight (for the ³⁵Cl isotope). The peak at m/z 233, with roughly one-third the intensity, is the definitive signature of a single chlorine atom.

-

The most stable fragment, and thus the base peak, is the benzoyl cation (m/z 105). This indicates that cleavage of the bond between the carbonyl carbon and the substituted ring is a favored fragmentation pathway.

-

The loss of a hydrogen atom to give the m/z 230 peak is also a prominent feature for aromatic compounds[11].

Caption: Key fragmentation pathway for 2-Amino-5-chlorobenzophenone.

Expert Insights: Predicted MS Spectrum of this compound

The mass spectrum of this compound is expected to be very similar, if not identical, to its 5-chloro isomer in terms of the major ions observed.

-

Molecular Ion: The molecular weight is identical, so the molecular ion cluster will appear at m/z 231/233 .

-

Major Fragments: Since the same bonds are present, the primary fragmentation pathways will be conserved. The molecule will still readily form the highly stable benzoyl cation (m/z 105) and the phenyl cation (m/z 77) . It will also likely form a chlorobenzoyl cation (m/z 139/141) . The relative intensities of these fragments might vary slightly due to subtle electronic or steric differences affecting bond strengths, but the overall pattern should be highly comparable. The primary diagnostic utility of MS in this case is to confirm the molecular weight and the presence of one chlorine atom, rather than to distinguish between the positional isomers.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on a multi-technique approach. While direct spectral data can be found in proprietary databases like SpectraBase[12], a robust understanding can be built by analyzing closely related isomers and predicting the spectral changes based on well-established chemical principles.

-

NMR spectroscopy is the most definitive technique for distinguishing between the 2'-chloro and 5-chloro isomers, with the former expected to show 13 unique signals in the ¹³C spectrum and a more complex, fully resolved set of 8 signals in the aromatic region of the ¹H spectrum.

-

IR spectroscopy confirms the presence of key functional groups (amine, carbonyl, aromatic rings) but is less effective at differentiating between these specific positional isomers.

-

Mass spectrometry unequivocally confirms the molecular weight (231.68 g/mol ) and the presence of a single chlorine atom, though the fragmentation patterns of the isomers are predicted to be nearly identical.

This guide provides the foundational knowledge and analytical workflow for researchers to confidently identify and characterize this compound, ensuring the integrity and purity of this important chemical building block.

References

- 1. 2-Amino-5-chlorobenzophenone(719-59-5) IR Spectrum [chemicalbook.com]

- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 3. 2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO | CID 18069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-chlorobenzophenone(719-59-5) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 8. scihorizon.com [scihorizon.com]

- 9. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound | C13H10ClNO | CID 76165 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-2'-chlorobenzophenone

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-Amino-2'-chlorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals, particularly in the benzodiazepine class of drugs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's physicochemical properties, solubility in a range of common solvents, and its degradation profile under various stress conditions. By synthesizing available data with established principles of pharmaceutical chemistry, this guide aims to provide a framework for informed decision-making in formulation development, analytical method development, and stability-indicating studies. Experimental protocols for solubility determination and forced degradation studies are provided to assist in practical applications.

Introduction: The Pivotal Role of this compound in Pharmaceutical Synthesis

This compound, with the molecular formula C₁₃H₁₀ClNO, is a critical starting material in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring an aminophenyl group and a chlorophenyl group attached to a central carbonyl, provides a versatile scaffold for the construction of complex heterocyclic systems. Notably, this compound and its derivatives are instrumental in the synthesis of benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[2][3]

The purity, solubility, and stability of this compound are paramount, as they directly impact the quality, yield, and impurity profile of the final drug product. A thorough understanding of these properties is therefore essential for robust process development, formulation design, and regulatory compliance. This guide delves into the core physicochemical characteristics of this important intermediate, providing a foundation for its effective utilization in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to understanding the compound's behavior in various experimental and manufacturing settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀ClNO | [1] |

| Molecular Weight | 231.68 g/mol | [1] |

| CAS Number | 2894-45-3 | [1] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 98 °C | [5] |

| Boiling Point | 417.1 ± 25.0 °C (Predicted) | [5] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [5] |

| LogP | 3.8 | [1] |

| pKa | -0.69 ± 0.10 (Predicted) | [5] |

Solubility Profile: A Critical Parameter for Formulation and Analysis

The presence of two aromatic rings and a chlorine atom imparts a significant degree of lipophilicity (LogP = 3.8), suggesting poor aqueous solubility.[1] Conversely, the amino and carbonyl groups can participate in hydrogen bonding, which can enhance solubility in polar solvents.

Qualitative and Semi-Quantitative Solubility

Based on available information for this compound and its analogs, a general solubility profile can be summarized as follows:

-

Aqueous Solubility: Practically insoluble in water.[6]

-

Polar Protic Solvents:

-

Polar Aprotic Solvents:

-

Dimethyl Sulfoxide (DMSO): Soluble.[4] For 2-amino-5-chlorobenzophenone, a solubility of 2 mg/mL has been reported.[2] For the more substituted 2-Amino-2',5'-dichlorobenzophenone, solubility is reported as 30 mg/mL, which can be increased to 175 mg/mL with ultrasonication.[6]

-

N,N-Dimethylformamide (DMF): Soluble. For 2-amino-5-chlorobenzophenone, a solubility of 1 mg/mL is reported.[2] For 2-Amino-2',5'-dichlorobenzophenone, a solubility of 30 mg/mL is documented.[6]

-

Acetonitrile: Likely soluble.

-

-

Nonpolar Aprotic Solvents:

-

Chloroform, Toluene, Benzene: Soluble.[7]

-

Table 2: Summary of Expected Solubility of this compound

| Solvent Class | Solvent | Expected Solubility | Rationale / Analog Data |

| Aqueous | Water | Very Poorly Soluble | High LogP; Insoluble (2-Amino-2',5'-dichlorobenzophenone).[6] |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | Hydrogen bonding potential; Soluble (2-Amino-2',5'-dichlorobenzophenone in Methanol); 1 mg/mL in Ethanol (2-amino-5-chlorobenzophenone).[2][6][7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | Strong hydrogen bond acceptors and ability to solvate aromatic rings; 2 mg/mL in DMSO, 1 mg/mL in DMF (2-amino-5-chlorobenzophenone); 30-175 mg/mL in DMSO, 30 mg/mL in DMF (2-Amino-2',5'-dichlorobenzophenone).[2][6] |

| Nonpolar Aprotic | Toluene, Chloroform | Soluble | Affinity for aromatic rings; Soluble (2-amino-5-chlorobenzophenone).[7] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a temperature-controlled shaker bath is recommended.

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter with a chemically compatible membrane (e.g., PTFE) is suitable.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and developing stability-indicating analytical methods. Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.[8][9]

General Principles of Forced Degradation

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[10] The goal is to generate a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without extensive secondary degradation.[11]

References

- 1. This compound | C13H10ClNO | CID 76165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. 2-Amino-5-chlorobenzophenone CAS#: 719-59-5 [m.chemicalbook.com]

- 5. This compound CAS#: 2894-45-3 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Amino-5-chlorobenzophenone | 719-59-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. biomedres.us [biomedres.us]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Classic Anxiolytics: A Guide to the Synthetic Utility of 2-Amino-2'-chlorobenzophenone in Benzodiazepine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of the role of 2-amino-2'-chlorobenzophenone and its closely related isomers as foundational precursors in the synthesis of 1,4-benzodiazepines. As a class of psychoactive drugs, benzodiazepines have profoundly impacted the treatment of anxiety, insomnia, seizures, and other neurological conditions.[1][2] The synthetic routes to these compounds are classic examples of medicinal chemistry, where the strategic construction of a heterocyclic system dictates the final pharmacological profile. 2-Aminobenzophenones are the most common starting materials for these syntheses, providing the core structural framework upon which the characteristic seven-membered diazepine ring is built.[1][2][3] This document provides field-proven insights into the reaction mechanisms, experimental choices, and detailed protocols that transform this precursor into powerful therapeutic agents.

Physicochemical Profile of the Precursor

A thorough understanding of the starting material is fundamental to any successful synthesis. This compound is a substituted benzophenone whose properties dictate its handling, reactivity, and purification.

| Property | Value | Source |

| IUPAC Name | (2-aminophenyl)-(2-chlorophenyl)methanone | [4] |

| Molecular Formula | C₁₃H₁₀ClNO | [4][5] |

| Molar Mass | 231.68 g/mol | [4][5] |

| Appearance | Yellow crystalline powder | [6] |

| Melting Point | 98 °C | [5] |

| CAS Number | 2894-45-3 | [4] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are readily available for this compound and are crucial for identity confirmation before initiating synthesis.[4]

The General Synthetic Blueprint: From Precursor to the Benzodiazepine Core

The majority of synthetic pathways leveraging aminobenzophenone precursors follow a logical and efficient two-stage process:

-

Acylation: The primary amino group of the 2-aminobenzophenone is acylated. This step introduces the atoms that will become C2 and N1 of the final diazepine ring. The choice of acylating agent is critical and defines the subsequent cyclization strategy.

-

Cyclization: The intermediate is treated with a reagent, typically a source of ammonia or an amine, to induce intramolecular condensation and form the seven-membered 1,4-benzodiazepine ring.[7]

This fundamental workflow underscores the precursor's role in providing the A and C rings of the final drug, as depicted below.

Caption: General workflow for 1,4-benzodiazepine synthesis.

Synthesis of Chlordiazepoxide: A Mechanistic Deep Dive

The synthesis of Chlordiazepoxide, the first clinically marketed benzodiazepine, is a classic illustration of a nuanced synthetic strategy starting from the related precursor, 2-amino-5-chlorobenzophenone. The process involves the formation of a quinazoline oxide intermediate, which then undergoes a mechanistically elegant ring expansion.[8][9]

Reaction Scheme:

Caption: Synthetic pathway for Chlordiazepoxide.

Causality Behind Experimental Choices:

-

Step 1 (Oximation): The reaction with hydroxylamine converts the ketone into an oxime. This is a crucial step as the oxime nitrogen is essential for the subsequent cyclization into the quinazoline-3-oxide ring system.

-

Step 2 (Acylation & Cyclization): Chloroacetyl chloride acylates the amino group. The resulting intermediate spontaneously cyclizes under acidic conditions, where the oxime nitrogen attacks the carbonyl of the newly formed amide, leading to the stable six-membered quinazoline-3-oxide.

-

Step 3 (Ring Expansion): The introduction of methylamine is the key step. Methylamine attacks the C2 position of the quinazoline ring, opening it and subsequently closing it via attack on the imine carbon (originally the benzophenone's carbonyl carbon) to form the thermodynamically favorable seven-membered diazepine ring.

Experimental Protocol: Synthesis of Chlordiazepoxide [8][9]

-

Oximation: 2-amino-5-chlorobenzophenone is reacted with hydroxylamine hydrochloride in ethanol under reflux. The mixture is then concentrated and neutralized to precipitate the 2-amino-5-chlorobenzophenone oxime.

-

Acylation and Cyclization: The oxime product is dissolved in a suitable solvent like acetic acid and reacted with chloroacetyl chloride. This leads to the formation of 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.

-

Ring Expansion: The quinazoline-3-oxide intermediate is then treated with methylamine in an alcoholic solvent. The reaction mixture is stirred until completion, after which the product, chlordiazepoxide, is isolated via crystallization.

Synthesis of Diazepam: The Archetypal Benzodiazepine

The synthesis of Diazepam (Valium) from 2-amino-5-chlorobenzophenone is one of the most well-known processes in pharmaceutical manufacturing. A common and efficient route involves acylation with chloroacetyl chloride followed by cyclization and methylation.

Reaction Scheme:

Caption: Synthetic pathway for Diazepam.

The Role of Hexamethylenetetramine (Hexamine):

In the cyclization step (B to C), a source of ammonia is required. While bubbling ammonia gas is possible, it can be difficult to control on a large scale. Hexamethylenetetramine serves as a solid, stable, and convenient source of ammonia in situ.[10][11] In the presence of a protic solvent like methanol and water, it slowly hydrolyzes to provide ammonia for the cyclization reaction, making the process more manageable and reproducible.[10][12][13]

Experimental Protocol: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone (Key Intermediate) [7][10]

This protocol outlines the critical first step in the synthesis of Diazepam.

| Parameter | Value |

| Starting Material | 2-amino-5-chlorobenzophenone (2.31g, 0.01 mol) |

| Reagent | Chloroacetyl chloride (0.85 mL, 0.011 mol) |

| Solvent | Toluene (22 mL) |

| Temperature | 5–10 °C (addition), then Room Temperature |

| Reaction Time | 3-4 hours |

| Yield | 97.3% |

Procedure:

-

Dissolve 2-amino-5-chlorobenzophenone (2.31g) in toluene (20 mL) in a suitable reaction vessel.

-

Cool the solution to 5–10 °C using an ice bath.

-

Add a solution of chloroacetyl chloride (0.85 mL) in toluene (2 mL) dropwise to the cooled mixture.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Add ethanol (10 mL) to the crude product and stir for 20 hours for purification. The purified product can be isolated by filtration.[7][10]

The subsequent cyclization to Nordiazepam and methylation to Diazepam follow established procedures.[11][14] The reaction between 2-amino-5-chlorobenzophenone and glycine ethyl ester also directly yields Nordiazepam, offering an alternative pathway.[14][15]

Synthetic Versatility: Prazepam and Lorazepam

The utility of aminobenzophenones extends to more complex benzodiazepines.

-

Prazepam: Its synthesis begins with the acylation of 2-amino-5-chlorobenzophenone with cyclopropanecarbonyl chloride, demonstrating how different acylating agents can be used to introduce varied substituents at the N1 position.[8]

-

Lorazepam: This synthesis uses a derivative, 2-amino-2',5-dichlorobenzophenone, and involves a multi-step pathway similar to that of chlordiazepoxide, ultimately yielding a 3-hydroxy benzodiazepine.[8]

These examples highlight that the core aminobenzophenone structure is a versatile scaffold that can be elaborated through a wide range of organic transformations to produce a diverse library of benzodiazepine analogues for drug discovery and development.[7]

Conclusion

This compound and its isomers are indispensable precursors in the synthesis of the 1,4-benzodiazepine drug class. Their core structure provides the essential aromatic framework upon which the pharmacologically active diazepine ring is constructed. Through well-understood and highly refined synthetic pathways—primarily involving acylation followed by cyclization—these precursors are efficiently converted into cornerstone drugs like chlordiazepoxide and diazepam. The causality behind each experimental choice, from the selection of the acylating agent to the method of ring closure, reflects decades of process optimization in the pharmaceutical industry. For researchers and drug development professionals, a deep understanding of these synthetic routes is crucial for the innovation of novel CNS agents and the efficient production of established therapeutics.

References

- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 2. 2-Amino-5-chlorobenzophenone | High-Purity Reagent [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C13H10ClNO | CID 76165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 9. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]

- 10. actascientific.com [actascientific.com]

- 11. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

- 12. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

Discovery and history of 2-Amino-2'-chlorobenzophenone

An In-Depth Technical Guide to the Discovery and History of 2-Amino-2'-chlorobenzophenone

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal intermediate in the annals of pharmaceutical chemistry. Its history is inextricably linked to the serendipitous discovery of the benzodiazepine class of drugs, most notably chlordiazepoxide (Librium) and diazepam (Valium). This document traces the origins of its synthesis from the pioneering work of Dr. Leo Sternbach at Hoffmann-La Roche to the refined methodologies that enabled the mass production of some of the most prescribed medications of the 20th century. We will explore the foundational synthetic chemistry, focusing on the Friedel-Crafts acylation, detail a representative experimental protocol, and illustrate its crucial role in the cyclization reactions that form the core benzodiazepine structure. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry that launched a revolution in the treatment of anxiety and other neurological disorders.

The Dawn of the "Age of Anxiety" and the Serendipitous Breakthrough

The story of this compound does not begin with its synthesis, but with a pressing medical need and a fortuitous discovery. In the mid-1950s, the dominant treatments for anxiety were barbiturates, which were effective but carried a high risk of respiratory depression and dependence, and newer tranquilizers like meprobamate (Miltown).[1][2] Seeking a safer and more effective alternative, chemist Dr. Leo Sternbach at Hoffmann-La Roche was tasked with developing an entirely new class of tranquilizers.[2]

His research initially focused on a class of compounds known as 4,5-benzo-[hept-1,2,6-oxdiazines], which he had previously investigated for their potential as dyes.[2] After synthesizing approximately 40 derivatives with no promising pharmacological activity, the project was shelved in 1955.[2] Two years later, during a laboratory cleanup, a final, previously untested compound was discovered. This compound, a quinazoline-3-oxide, was sent for pharmacological screening out of scientific curiosity. The results were astonishing. The compound exhibited potent sedative, muscle relaxant, and anti-anxiety effects, far surpassing those of existing drugs.[3]

Sternbach re-examined the chemistry and discovered that the compound had rearranged during the synthesis, forming a new seven-membered ring structure. This new class of compounds was named benzodiazepines.[2] The first of these, chlordiazepoxide, was marketed as Librium in 1960, followed by the even more successful diazepam (Valium) in 1963.[4][5] This breakthrough created an immediate and immense demand for a reliable and scalable synthesis of the chemical precursors required to build the benzodiazepine scaffold. At the heart of this new synthetic challenge was the aminobenzophenone core.

The Synthetic Cornerstone: this compound

The molecular architecture of the first benzodiazepines dictated the necessity of a specific starting material: a substituted 2-aminobenzophenone. This molecule provides the two aromatic rings and the critical carbonyl linker required for the subsequent cyclization to form the diazepine ring. This compound and its closely related analogue, 2-amino-5-chlorobenzophenone, became the foundational building blocks for this revolutionary class of drugs.[6][7]

The Friedel-Crafts Acylation: A Robust Synthetic Strategy

The most historically significant and widely adopted method for synthesizing these key intermediates is the Friedel-Crafts acylation.[8][9][10] This powerful reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. In this context, the reaction joins an aniline derivative with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[11][12]

A key innovation in the development of a clean and efficient synthesis was the acylation of a pre-substituted aniline.[11] Early methods that involved nitrating an existing benzophenone often produced a mixture of undesirable isomers, which were difficult to separate and reduced the overall yield.[13] By starting with a molecule like para-nitroaniline and reacting it with o-chlorobenzoyl chloride, the regiochemistry could be precisely controlled. The nitro group could then be selectively reduced to the required amino group, yielding the desired product with high purity.[13] This approach was critical for meeting the stringent purity standards of the pharmaceutical industry.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in pharmaceutical synthesis. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₁₃H₁₀ClNO[14][15] |

| Molecular Weight | 231.68 g/mol [14][15] |

| Appearance | Yellow crystalline powder |

| Melting Point | 95-98 °C[8] |

| CAS Number | 2894-45-3[14][15] |

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

The following protocol provides a representative, step-by-step methodology for the synthesis of a substituted aminobenzophenone, illustrating the core principles of the Friedel-Crafts reaction as applied in this context. This specific example details the synthesis of 2-amino-5-nitro-2'-chlorobenzophenone, a direct precursor used in the manufacture of other benzodiazepines.

Reaction: para-Nitroaniline + o-Chlorobenzoyl Chloride → 2-Amino-5-nitro-2'-chlorobenzophenone

Materials:

-

o-Chlorobenzoyl chloride

-

para-Nitroaniline

-

Anhydrous zinc chloride (ZnCl₂)

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, condenser, and thermometer is charged with o-chlorobenzoyl chloride, anhydrous zinc chloride, and para-nitroaniline.[11]

-

Heating: The reaction mixture is heated to a temperature between 160-170°C. The mixture will become a molten liquid and is stirred vigorously for approximately 3-4 hours.[11]

-

Hydrolysis/Quenching: After the reaction is complete, the mixture is cooled to approximately 90°C. A solution of toluene and water is added slowly and cautiously to quench the reaction and hydrolyze the intermediate complex.[11]

-

Acidification: Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours to ensure complete hydrolysis.[11]

-

Workup and Isolation: The mixture is cooled, and the aqueous layer is separated. The organic (toluene) layer is washed with a dilute NaOH solution followed by water to remove unreacted starting materials and acidic impurities.

-

Crystallization: The toluene is partially removed by distillation under reduced pressure. The concentrated solution is then cooled slowly to induce crystallization of the product.[11]

-

Purification: The crude product is collected by filtration, washed with cold toluene, and dried in vacuo to yield 2-amino-5-nitro-2'-chlorobenzophenone as a crystalline solid.[11]

Causality and Trustworthiness: This protocol is self-validating through several key steps. The use of a Lewis acid (ZnCl₂) is essential to activate the acylating agent (o-chlorobenzoyl chloride) for electrophilic attack. The high reaction temperature is required to overcome the activation energy of the reaction. The multi-step workup involving both acid and base washes ensures the removal of ionic impurities and unreacted starting materials, leading to a product of high purity, which is critical for subsequent pharmaceutical synthesis.

Visualizing the Synthetic Pathway

The following diagram illustrates the core Friedel-Crafts acylation process.

Caption: Friedel-Crafts acylation for aminobenzophenone synthesis.

From Intermediate to Icon: Synthesizing Chlordiazepoxide

The true significance of this compound and its derivatives is realized in their conversion to benzodiazepines. The synthesis of chlordiazepoxide (Librium) from 2-amino-5-chlorobenzophenone is a classic example of medicinal chemistry.

Protocol Outline for Chlordiazepoxide Synthesis:

-

Oxime Formation: 2-amino-5-chlorobenzophenone is reacted with hydroxylamine to form 2-amino-5-chlorobenzophenone oxime.[6][16]

-

Acylation: The amino group of the oxime is then acylated using chloroacetyl chloride.[6][16]

-

Cyclization and Rearrangement: The resulting intermediate is treated with methylamine. This step induces an intramolecular cyclization and rearrangement to form the seven-membered diazepine ring, yielding 7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide, the chemical name for chlordiazepoxide.[6]

Visualizing the Benzodiazepine Ring Formation

Caption: Synthetic pathway from aminobenzophenone to chlordiazepoxide.

Conclusion

This compound is more than a mere chemical intermediate; it is a molecule of immense historical significance. Its development was not the result of a targeted search but a response to one of the great serendipitous discoveries in modern medicine. The creation of robust, scalable synthetic routes like the Friedel-Crafts acylation enabled the translation of Leo Sternbach's breakthrough from a laboratory curiosity into a therapeutic revolution. This technical guide has illuminated the key chemical principles and historical context that underscore the compound's pivotal role, providing a foundation for understanding the birth of the benzodiazepine era and the enduring power of organic synthesis in drug development.

References

- 1. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzodiazepines: The Accidental Tranquilizers | Psychology Today [psychologytoday.com]

- 3. researchgate.net [researchgate.net]

- 4. invent.org [invent.org]

- 5. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 6. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 7. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 12. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 13. 2-Amino-5-nitro-2'-chlorobenzophenone | 2011-66-7 | Benchchem [benchchem.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. This compound | C13H10ClNO | CID 76165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activities of 2-Amino-2'-chlorobenzophenone Derivatives

Introduction: The Architectural Significance of the Benzophenone Core

The 2-Amino-2'-chlorobenzophenone scaffold is a cornerstone in medicinal chemistry, primarily celebrated as a pivotal intermediate in the synthesis of 1,4-benzodiazepines—a class of drugs that has profoundly impacted the management of anxiety, seizures, and sleep disorders.[1][2] The inherent structural features of this diaryl ketone, characterized by two phenyl rings linked by a carbonyl group, with an amino group at the 2-position and a chlorine atom at the 2'-position, provide a versatile template for chemical modification. These modifications have unlocked a diverse spectrum of pharmacological activities, extending beyond the central nervous system (CNS) to include potential applications in oncology and infectious diseases.[2][3]

This guide offers a deep dive into the multifaceted biological activities of this compound derivatives. We will dissect the mechanisms of action, present comparative biological data, and provide detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class, grounded in scientific integrity and practical application.

Part 1: Central Nervous System (CNS) Activities

The most extensively documented activities of this compound derivatives are centered on the CNS, largely due to their role as precursors and analogues of benzodiazepines.[1]

Anxiolytic and Hypnotic Activity: Modulating the Brain's Primary Inhibitory System

The hallmark of many derivatives is their ability to alleviate anxiety and induce sleep. This is achieved through the potentiation of GABAergic neurotransmission.

Mechanism of Action: Allosteric Modulation of the GABA-A Receptor The primary target is the GABA-A receptor, a ligand-gated ion channel. When gamma-aminobutyric acid (GABA), the brain's main inhibitory neurotransmitter, binds to this receptor, it opens a chloride ion (Cl⁻) channel. The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.

This compound derivatives, particularly those cyclized into benzodiazepines, do not activate the receptor directly. Instead, they bind to a distinct allosteric site (the benzodiazepine site) on the receptor complex. This binding event enhances the effect of GABA, increasing the frequency of channel opening. The consequence is a more profound and sustained inhibitory signal, leading to the observed anxiolytic and hypnotic effects.[4]

Caption: GABA-A Receptor Signaling Pathway Modulation.

Experimental Protocol: The Elevated Plus Maze (EPM) Test The EPM is a gold-standard behavioral assay for assessing anxiety-like behavior in rodents.[5] Its validity rests on the conflict between the animal's innate fear of open, elevated spaces and its drive to explore novel environments.

-

Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls ("closed arms") and two opposing arms without walls ("open arms").

-

Principle: Anxiolytic compounds reduce the natural aversion to the open arms, leading to increased exploration (more time spent and more entries into the open arms).

-

Procedure:

-

Acclimatization: Acclimate the animal (typically a rat or mouse) to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer the test derivative or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a pre-determined time before the test (e.g., 30 minutes).

-

Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

-

Data Acquisition: For a 5-minute period, use video tracking software to record the number of entries into and the time spent in each arm.

-

Analysis: Calculate the percentage of time spent in the open arms [(Time in Open / Total Time) x 100] and the percentage of open arm entries [(Open Entries / Total Entries) x 100]. A statistically significant increase in these parameters compared to the vehicle control indicates anxiolytic activity.

-

Anticonvulsant Activity: Suppressing Hyperexcitability

The ability to prevent or terminate seizures is another critical biological activity, directly linked to the GABAergic mechanism but also potentially involving other pathways like modulation of voltage-gated ion channels.[6]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test This is a widely used chemical-induced seizure model that is particularly sensitive to drugs that enhance GABA-A receptor function.[7] PTZ is a GABA-A receptor antagonist, and by blocking inhibitory signaling, it induces clonic convulsions.

-

Principle: The effectiveness of a test compound is measured by its ability to prevent or delay the onset of seizures induced by a convulsant dose of PTZ. The endpoint is often the dose of the compound required to protect 50% of the animals (ED50).

-

Procedure:

-

Animal Preparation: Group mice or rats and administer various doses of the test compound or vehicle control.

-

PTZ Administration: After a set pretreatment time, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg in mice).[8]

-

Observation: Immediately place each animal in an individual observation cage and observe for 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle contractions, often leading to a loss of posture).

-

Endpoint Measurement: An animal is considered protected if no clonic seizure lasting more than 5 seconds is observed.

-

Data Analysis: The ED50 value and its 95% confidence limits are calculated using statistical methods like probit analysis. A lower ED50 value indicates higher anticonvulsant potency.

-

Comparative Data: Anticonvulsant Activity of Benzophenone Derivatives The following table summarizes the anticonvulsant activity of novel [(dialkylamino)methyl-4H-1,2,4-triazol-4-yl]benzophenone derivatives, which are structurally related to the this compound core.[4]

| Compound ID | R | R' | Anticonvulsant Activity (ED50, mg/kg, i.p.) vs. Pentylenetetrazole | Anticonvulsant Activity (ED50, mg/kg, i.p.) vs. Thiosemicarbazide |

| 1 | H | H | 12.0 | 2.5 |

| 2 | CH₃ | H | 23.0 | 9.0 |

| 3 | CH₃ | CH₃ | 2.0 | 0.02 |

| 4 | C₂H₅ | C₂H₅ | 5.0 | 0.1 |

| 5 | \multicolumn{2}{c | }{-(CH₂)₅-} | 4.0 | 0.05 |

| Diazepam | - | - | 0.5 | 1.0 |

| Data sourced from Gall, M., et al. (1976). Journal of medicinal chemistry, 19(8), 1057-1064.[4][8] |

Part 2: Anticancer Activity

Beyond the CNS, certain this compound derivatives have demonstrated cytotoxic effects against cancer cells, opening a potential avenue for oncological applications.[3] This activity often stems from different mechanisms, such as the inhibition of kinases or topoisomerases, or the induction of apoptosis.[9]

Mechanism of Action: A Multifaceted Approach The anticancer mechanisms are diverse and depend on the specific derivative. Some compounds have been shown to act as:

-

Kinase Inhibitors: By targeting signaling proteins like Epidermal Growth Factor Receptor (EGFR), they can halt the proliferative signals that drive cancer growth.[9]

-

Antimitotic Agents: They may interfere with the formation of the mitotic spindle, arresting cells in mitosis and leading to apoptotic cell death.[2]

-

Apoptosis Inducers: They can trigger programmed cell death through various intrinsic or extrinsic pathways.

Experimental Workflow: From Synthesis to Biological Evaluation The evaluation of novel derivatives follows a logical and rigorous workflow to identify promising candidates for further development.

Caption: Experimental Workflow for Anticancer Drug Discovery.

Experimental Protocol: The MTT Cytotoxicity Assay The MTT assay is a colorimetric method for assessing cell viability.[10] It provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.

-

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10]

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion

The this compound scaffold and its derivatives represent a rich and pharmacologically diverse class of compounds. While their historical significance is rooted in the development of anxiolytic and anticonvulsant benzodiazepines through modulation of the GABA-A receptor, ongoing research continues to unveil their potential in other therapeutic areas, most notably oncology.[2][3] The self-validating and robust experimental protocols detailed herein—such as the Elevated Plus Maze for anxiolysis, the PTZ-induced seizure model for anticonvulsant activity, and the MTT assay for cytotoxicity—provide the essential tools for researchers to reliably screen, validate, and characterize the biological activities of novel derivatives. A thorough understanding of these methodologies and the underlying mechanisms is crucial for unlocking the full therapeutic potential of this versatile chemical framework.

References

- 1. arabjchem.org [arabjchem.org]

- 2. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 3. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. inotiv.com [inotiv.com]

- 6. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 8. Synthesis and pharmacology of novel anxiolytic agents derived from 2-[(dialkylamino)methyl-4H-triazol-4-yl] benzophenones and related heterocyclic benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Methodological & Application

Topic: Synthesis of 2-Amino-2'-chlorobenzophenone via Friedel-Crafts Acylation: A Multi-Step Strategy

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical protocol for the synthesis of 2-Amino-2'-chlorobenzophenone, a critical precursor in the development of various pharmaceuticals, notably benzodiazepines.[1][2] The core transformation relies on the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds on aromatic rings.[3] However, the direct acylation of an aniline derivative presents significant challenges due to the basicity of the amino group, which complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[4]

This document outlines a robust, field-proven three-stage strategy that circumvents this issue: (1) protection of the amine functionality, (2) execution of the Friedel-Crafts acylation on the protected intermediate, and (3) deprotection to yield the final target molecule. This methodology ensures higher yields and minimizes side reactions, providing a reliable pathway for researchers.[4]

Strategic & Mechanistic Overview

The direct Friedel-Crafts acylation of 2-chloroaniline with benzoyl chloride is synthetically unviable. The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base, readily reacting with the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃). This acid-base reaction forms a deactivating complex on the aromatic ring, inhibiting the desired electrophilic aromatic substitution.

Our strategy, therefore, involves the temporary conversion of the activating amino group into an electron-withdrawing amide group. This serves two purposes: it prevents catalyst deactivation and directs the acylation to the desired position on the aromatic ring. The process is summarized in the workflow below.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Protection of 2-Chloroaniline via Acetylation

Objective: To protect the amino group of 2-chloroaniline as an acetamide to prevent side reactions with the Lewis acid catalyst in the subsequent Friedel-Crafts step.